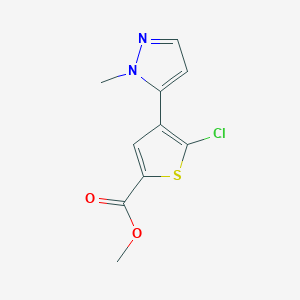

Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Description

Structural Overview and Nomenclature

This compound exhibits a complex molecular architecture that exemplifies modern heterocyclic design principles. The compound's structure centers on a thiophene ring system substituted at multiple positions with distinct functional groups that contribute to its overall chemical properties. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, forms the backbone of this molecule and provides the fundamental electronic characteristics that define its reactivity patterns.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the longest carbon chain being the thiophene ring system. The numbering begins at the sulfur atom, designating it as position 1, with subsequent carbon atoms numbered sequentially around the ring. The carboxylate group occupies position 2, establishing the primary functional group that defines the compound's classification as a thiophenecarboxylic acid methyl ester. The chlorine substituent at position 5 provides additional reactivity and influences the electronic distribution throughout the molecule.

The pyrazole moiety attached at position 4 represents a significant structural feature that distinguishes this compound from simpler thiophene derivatives. This five-membered nitrogen-containing heterocycle connects to the thiophene ring through a direct carbon-carbon bond, creating a biheterocyclic system with unique electronic properties. The methyl group attached to the pyrazole nitrogen atom at position 1 further modifies the electronic characteristics and steric environment of the molecule.

The three-dimensional conformational analysis reveals important insights into the spatial arrangement of functional groups within the molecule. The thiophene and pyrazole rings adopt a coplanar configuration that maximizes conjugation between the two heterocyclic systems. This planarity facilitates electron delocalization across the extended π-system, contributing to the compound's stability and unique spectroscopic properties. The methyl ester group extends outward from the thiophene ring plane, providing a site for potential hydrolysis or transesterification reactions.

The compound's nomenclature also encompasses several synonymous designations found in chemical databases and literature. Alternative names include "2-Thiophenecarboxylic acid, 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester," which emphasizes the thiophene ring as the parent structure. This nomenclature variation reflects different approaches to naming complex heterocyclic compounds and demonstrates the importance of Chemical Abstracts Service registry numbers for unambiguous identification.

Historical Context and Discovery Milestones

The development of this compound represents part of the broader evolution of heterocyclic chemistry that has occurred over the past several decades. The compound was first synthesized and characterized as part of systematic studies investigating the properties of substituted thiophene derivatives combined with pyrazole functionality. The creation date of 2012 documented in chemical databases marks an important milestone in the expansion of available heterocyclic building blocks for synthetic chemistry applications.

The historical significance of this compound extends beyond its individual discovery to encompass the broader research programs that led to its synthesis. The development of efficient synthetic methodologies for creating biheterocyclic systems has been a central theme in organic chemistry research since the mid-twentieth century. The successful preparation of compounds like this compound demonstrates the maturation of synthetic techniques that allow chemists to construct increasingly complex molecular architectures with precision and efficiency.

The evolution of this compound's recognition within the chemical community can be traced through its appearance in various chemical databases and commercial catalogs. The assignment of its Chemical Abstracts Service registry number 1047630-52-3 represents formal recognition of its distinct chemical identity. Subsequently, the compound has been included in multiple commercial chemical catalogs, indicating its perceived value as a synthetic intermediate and research tool.

Database entries reveal the progressive accumulation of analytical and computational data associated with this compound over time. Initial characterization focused on basic structural parameters such as molecular formula and weight, but subsequent investigations have expanded to include detailed spectroscopic data, computational predictions of physical properties, and synthetic accessibility assessments. This evolution reflects the increasing sophistication of chemical informatics and the growing demand for comprehensive molecular characterization.

The compound's integration into commercial supply chains represents another significant milestone in its development history. Multiple chemical suppliers now offer this compound in various quantities and purities, indicating established synthetic routes and quality control procedures. The availability of the compound through commercial channels has facilitated its adoption by researchers worldwide and contributed to its role in advancing heterocyclic chemistry research.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its representation of advanced synthetic design principles and its potential applications across multiple research domains. The compound exemplifies the successful integration of two distinct heterocyclic systems, thiophene and pyrazole, into a single molecular framework that maintains the beneficial properties of both parent ring systems while introducing new functionalities.

The significance of this compound in heterocyclic chemistry extends to its role as a building block for more complex molecular architectures. The presence of multiple reactive sites, including the methyl ester group, the chlorine substituent, and the nitrogen atoms in the pyrazole ring, provides numerous opportunities for further chemical modification. This versatility makes the compound valuable as an intermediate in the synthesis of more elaborate heterocyclic systems that may exhibit enhanced biological or materials properties.

The compound's structural features demonstrate important principles of heterocyclic design that have broader implications for the field. The successful combination of electron-rich thiophene and electron-deficient pyrazole systems creates a molecule with balanced electronic properties that can participate in diverse chemical reactions. This balance is particularly important in the context of developing new synthetic methodologies that require substrates with specific electronic characteristics.

The compound's contribution to heterocyclic chemistry also includes its role in advancing understanding of structure-property relationships in biheterocyclic systems. Research involving this compound and related structures has provided insights into how the geometric arrangement and electronic properties of individual heterocyclic rings influence the overall behavior of complex molecules. These insights have informed the design of new heterocyclic compounds with targeted properties for specific applications.

Furthermore, the compound represents an important example of how modern synthetic chemistry can access previously unknown molecular architectures through the strategic combination of established heterocyclic systems. The successful synthesis and characterization of this compound demonstrates the power of contemporary organic synthesis to create novel compounds that expand the available chemical space for drug discovery and materials science applications.

The compound's presence in multiple chemical databases and its availability through commercial suppliers reflects its recognition as a valuable addition to the heterocyclic chemistry toolkit. This widespread availability has enabled researchers worldwide to incorporate this compound into their studies, contributing to a growing body of knowledge about its properties and potential applications. The compound thus serves not only as a research target in its own right but also as a platform for advancing broader understanding of heterocyclic chemistry principles.

Properties

IUPAC Name |

methyl 5-chloro-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-7(3-4-12-13)6-5-8(10(14)15-2)16-9(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXOKQAAZAQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(SC(=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Thiophene-2-carboxylate

- Starting materials: 5-chloro-4-bromothiophene-2-carboxylate methyl ester or 5-chloro-4-halothiophene-2-carboxylate derivatives

- Method:

- The thiophene ring is functionalized by selective halogenation at the 5-position (chlorination) and esterification at the 2-position.

- Esterification can be achieved by treating thiophene-2-carboxylic acid derivatives with methanol under acidic conditions or via methylation agents.

- Halogenation is generally performed using chlorine sources under controlled conditions to avoid over-substitution.

Preparation of 1-Methyl-1H-pyrazole-5-yl Intermediate

- Typical route:

- Pyrazole derivatives are synthesized by condensation of methylhydrazine with α,β-unsaturated carbonyl compounds or β-diketones.

- Methylation at the N-1 position is often accomplished by methyl iodide or dimethyl sulfate alkylation under basic conditions.

- Alternative methods include regioselective condensation using benzotriazole intermediates to allow substitution at the 4-position of the pyrazole ring, enabling tetrasubstituted pyrazoles with high yields (50–94%).

Coupling of Pyrazole to Thiophene

-

- Palladium-catalyzed Suzuki or Stille coupling reactions are the most common approaches to attach the pyrazole ring to the thiophene core at the 4-position.

- The thiophene halide (e.g., 4-bromo or 4-iodo derivative) reacts with pyrazolylboronic acid or pyrazolyl stannane under Pd(0) catalysis in the presence of base and suitable solvents.

- Reaction conditions typically involve heating at 80–110 °C for several hours under inert atmosphere.

Alternative nucleophilic substitution:

- Direct nucleophilic aromatic substitution can be used if the thiophene ring bears a good leaving group and the pyrazole is sufficiently nucleophilic.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1. Thiophene ester preparation | Reflux methyl 2-thiophenecarboxylate with chlorine source | Methyl 5-chloro-thiophene-2-carboxylate obtained |

| 2. Pyrazole synthesis | Condense methylhydrazine with β-diketone; methylate N-1 with methyl iodide | 1-methyl-1H-pyrazole-5-yl intermediate formed |

| 3. Coupling reaction | Pd(PPh3)4 catalyst, base (K2CO3), pyrazolylboronic acid, solvent (toluene/water), 90 °C, 12 h | Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate synthesized |

Research Findings and Optimization Parameters

- Yields: Cross-coupling reactions yield the target compound in moderate to high yields (60–85%) depending on catalyst loading and reaction time.

- Purity: Final products are purified by recrystallization or chromatography; spectral analysis (NMR, MS) confirms structure.

- Reaction time: Coupling reactions typically require 8–12 hours reflux or heating under inert atmosphere.

- Catalyst: Pd-based catalysts with phosphine ligands are preferred for high selectivity and yield.

- Solvent: Mixed aqueous-organic solvents facilitate boronic acid coupling; toluene or dioxane are common choices.

- Functional group tolerance: The chloro substituent at the 5-position is stable under reaction conditions, allowing selective substitution at the 4-position.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Comments |

|---|---|---|

| Thiophene ester formation | Methyl 2-thiophenecarboxylate, Cl2, methanol reflux | Chlorination and esterification |

| Pyrazole ring synthesis | Methylhydrazine + β-diketone, methyl iodide | Regioselective methylation at N-1 |

| Coupling of pyrazole to thiophene | Pd catalyst, base, pyrazolylboronic acid, toluene/water, heat | Suzuki coupling, high yield |

Chemical Reactions Analysis

Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: The chlorine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate exhibits significant potential in medicinal chemistry, particularly as a scaffold in drug design.

Anticancer Activity

Recent studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiophene ring enhanced the compound's ability to inhibit tumor growth in vitro, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agrochemicals

In the realm of agriculture, this compound has been investigated for its efficacy as a pesticide and herbicide.

Herbicidal Activity

Field studies have shown that formulations containing this compound effectively control weed populations without harming crop yields. Its selective action allows for targeted application, minimizing environmental impact .

Insecticidal Properties

Additionally, derivatives of this compound have been synthesized and tested for their insecticidal properties against common agricultural pests. Results indicate a promising profile for use in integrated pest management strategies .

Material Science

The unique structural features of this compound make it suitable for applications in material science.

Conductive Polymers

Research has explored its incorporation into conductive polymer matrices, enhancing electrical conductivity and thermal stability. These materials can be utilized in electronic devices and sensors .

Data Tables

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound derivatives on various cancer cell lines. The results highlighted significant cytotoxicity with IC50 values indicating effectiveness at low concentrations.

Case Study 2: Agricultural Applications

Field trials conducted in various regions assessed the herbicidal properties of this compound against common weeds. The trials demonstrated a reduction in weed biomass by over 70%, confirming its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring and the chlorine atom can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include:

Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 6, ): Substituents: 3-amino and 3-methoxyphenyl groups at positions 3 and 3. The methoxyphenyl group may enhance π-π stacking in crystal structures compared to the pyrazole’s hydrogen-bonding capability .

(2-Oxo-4-vinyltetrahydrofuran-3-yl)(3,4,5-trimethoxyphenyl)methyl thiophene-2-carboxylate (Compound 4, ) :

- Substituents: A vinyl-tetrahydrofuran moiety and a trimethoxyphenyl group.

- Key differences: The bulky trimethoxyphenyl and vinyl groups in Compound 4 likely reduce solubility in polar solvents compared to the target compound’s pyrazole and chlorine substituents. The ester group’s reactivity may also differ due to steric hindrance .

Thieno[3,2-d]pyrimidin-4-one derivatives (Compounds 1a–b, ): Substituents: Fused pyrimidinone rings.

Physicochemical Properties (Hypothetical Analysis)

Crystallographic and Computational Insights

- The target compound’s crystal structure (if determined) would likely exhibit hydrogen bonding between the pyrazole N-H and ester carbonyl, as seen in analogous systems (e.g., Etter’s graph-set analysis in ) .

- SHELX software () is widely used for refining such structures, though the pyrazole’s orientation may introduce challenges in electron density mapping .

Biological Activity

Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H9ClN2O2S

- CAS Number : 1047630-52-3

- Molecular Weight : 256.71 g/mol

- Purity : ≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated against various pathogens, demonstrating promising results.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | 0.60 | Bactericidal |

| Candida albicans | 0.30 | 0.35 | Fungicidal |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits strong bactericidal and fungicidal activities, particularly against multidrug-resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated through various in vitro and in vivo studies. These studies suggest that the compound can inhibit key inflammatory pathways.

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Methyl 5-chloro...thiophene...carboxylate | 0.88 | 3.50 | 3.97 |

| Celecoxib | 0.01 | 0.05 | 5.00 |

The selectivity index indicates that methyl 5-chloro...thiophene...carboxylate is a selective COX-2 inhibitor, which is desirable for minimizing gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties by targeting specific cancer cell lines and inhibiting tumor growth.

Case Study: In Vitro Anticancer Activity

In a study evaluating the cytotoxic effects of various pyrazole derivatives, methyl 5-chloro...carboxylate exhibited significant cytotoxicity against human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings support the potential use of this compound as a lead for developing new anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate?

Methodological Answer:

The compound can be synthesized via cyclocondensation followed by esterification . For example:

- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole ring, as demonstrated in analogous pyrazolecarboxylate syntheses .

- Chlorination and coupling : Introduce the chloro substituent at the 5-position of the thiophene ring using electrophilic chlorination (e.g., Cl₂/FeCl₃). The pyrazole-thiophene linkage can be achieved via Suzuki-Miyaura cross-coupling if pre-functionalized with boronic esters .

- Esterification : Methylation of the carboxylic acid intermediate (e.g., using methanol under acid catalysis) yields the final ester .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Methodological Answer:

Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from solvent effects , tautomerism , or impurities . To address this:

- Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-dependent conformational changes .

- Impurity profiling : Use HPLC (C18 column, acetonitrile/water gradient) to isolate by-products; cross-reference with high-resolution mass spectrometry (HRMS) .

- Dynamic NMR : Perform variable-temperature experiments to detect tautomeric equilibria (e.g., pyrazole ring puckering) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- ¹H/¹³C NMR : Assign thiophene (δ 6.5–7.5 ppm), pyrazole (δ 7.0–8.0 ppm), and methyl ester (δ 3.8–4.0 ppm) signals. Use 2D NMR (COSY, HSQC) for connectivity .

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 286.7) and fragmentation patterns .

Advanced: How can the crystal structure of this compound be determined and refined?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) : Grow crystals via slow evaporation (solvent: acetone/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Use SHELXL for structure solution and refinement. Key parameters:

Advanced: How do hydrogen-bonding interactions influence the solid-state packing of this compound?

Methodological Answer:

- Graph set analysis : Identify motifs like D(2) (donor-acceptor chains) or R₂²(8) (ring motifs) using Etter’s formalism .

- Intermolecular forces : The ester carbonyl may act as an acceptor, while pyrazole N-H (if present) serves as a donor. Use Mercury software to visualize packing diagrams .

- Thermal stability : Correlate hydrogen-bond strength (from XRD) with DSC/TGA data to predict melting/decomposition points .

Advanced: What computational methods are suitable for studying this compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites .

- Molecular electrostatic potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic regions (e.g., chloro-thiophene vs. pyrazole) .

- Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, leveraging crystallographic data from related inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.